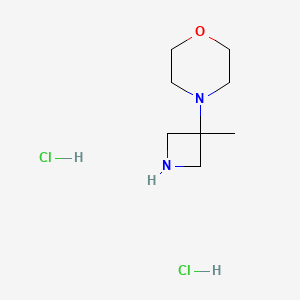

4-(3-Methylazetidin-3-yl)morpholine dihydrochloride

Description

Properties

IUPAC Name |

4-(3-methylazetidin-3-yl)morpholine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c1-8(6-9-7-8)10-2-4-11-5-3-10;;/h9H,2-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEDKDIBCXOVQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)N2CCOCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152111-52-8 | |

| Record name | 4-(3-methylazetidin-3-yl)morpholine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-methylazetidine with morpholine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(3-Methylazetidin-3-yl)morpholine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding N-oxides and other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Scientific Research Applications

4-(3-Methylazetidin-3-yl)morpholine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 229.15 g/mol. It consists of a morpholine ring and a substituted azetidine moiety. Typically found as a dihydrochloride salt, the compound exhibits enhanced solubility in aqueous environments, which is crucial for biological studies and applications.

Potential Applications

4-(3-Methylazetidin-3-yl)morpholine dihydrochloride has potential applications in diverse fields:

- Pharmaceutical Development Due to its structural features, it may serve as a lead compound for drug development targeting specific biological targets.

- Medicinal Chemistry Compounds with similar structures often show promise in medicinal chemistry because of their ability to interact with biological targets such as enzymes or receptors.

- Cosmetics Cosmetic polymers are used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose to modify their release profile and also reducing the risk of evaporation .

As research progresses, additional applications may emerge based on its biological activity and chemical properties.

Chemical Reactivity and Synthesis

The chemical reactivity of 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride can be explored through various synthetic pathways. One significant reaction involves the formation of the morpholine ring through nucleophilic substitution reactions, where an amine reacts with an epoxide or a halogenated compound. Additionally, the azetidine component can undergo ring-opening reactions under certain conditions, potentially leading to the formation of various derivatives. The synthesis of 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride typically involves multi-step synthetic routes. Each step requires optimization for yield and purity, often employing techniques such as chromatography for purification.

Structural Similarity

Several compounds share structural similarities with 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride:

| Compound | Structure Type | Unique Features |

|---|---|---|

| 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride | Morpholine + Azetidine | Potential biological activity |

| 4-Acetylmorpholine | Morpholine | Used in organic synthesis |

| N-Methylmorpholine | Morpholine | Common solvent |

| 2-Methylazetidine | Azetidine | Simpler structure |

| 3-Acetylazetidine | Azetidine | Different reactivity patterns |

Mechanism of Action

The mechanism of action of 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

4-(3-Methylazetidin-3-yl)morpholine dihydrochloride can be compared with other similar compounds such as:

4-(3-Azetidinyl)morpholine: Lacks the methyl group on the azetidine ring, which may affect its reactivity and binding properties.

4-(3-Methylazetidin-3-yl)piperidine: Contains a piperidine ring instead of a morpholine ring, leading to different chemical and biological properties.

4-(3-Methylazetidin-3-yl)tetrahydropyran: Features a tetrahydropyran ring, which can influence its solubility and stability.

The uniqueness of 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride lies in its specific combination of the azetidine and morpholine rings, providing distinct chemical and biological characteristics .

Biological Activity

4-(3-Methylazetidin-3-yl)morpholine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure

The compound features a morpholine ring and an azetidine moiety, which contribute to its unique biological profile. The presence of these heterocycles allows for various interactions with biological targets, enhancing its therapeutic potential.

Antimicrobial Properties

Recent studies have indicated that 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other known antibiotics.

Anticancer Activity

Research has demonstrated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The exact mechanism involves modulation of signaling pathways related to cell survival and proliferation, making it a candidate for further development in cancer therapeutics.

The biological activity of 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors.

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to reduced viability of pathogenic organisms or cancer cells.

- Receptor Modulation : The compound can bind to various receptors, altering their activity and influencing cellular responses.

Case Studies

- Antimicrobial Activity : A study reported that the compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 5 µg/mL. This suggests strong potential for development as an antibacterial agent.

- Anticancer Effects : In a cell line study involving breast cancer cells, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, indicating significant anticancer effects.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves multi-step alkylation and cyclization reactions. A plausible route includes:

- Step 1: Reacting azetidine precursors with morpholine derivatives under controlled pH (e.g., using HCl to stabilize intermediates).

- Step 2: Purification via recrystallization or column chromatography (silica gel, methanol/chloroform eluent).

- Optimization: Adjust stoichiometry of methylating agents (e.g., methyl iodide) and monitor reaction temperature (40–60°C) to minimize byproducts. Use NMR (¹H/¹³C) to confirm intermediate structures .

Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Monitoring Method |

|---|---|---|

| Temperature | 40–60°C | In-situ FTIR |

| pH | 6.5–7.5 | Potentiometric titration |

| Solvent | Dichloromethane/THF | GC-MS for purity |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride?

- ¹H/¹³C NMR: Assign peaks for azetidine (δ 3.2–3.8 ppm, CH₂ groups) and morpholine (δ 2.5–3.0 ppm, N-CH₂) .

- Raman Spectroscopy: Identify C-H stretching (2980–3145 cm⁻¹) and morpholine ring vibrations (1100–1175 cm⁻¹) .

- IR Spectroscopy: Confirm N-H stretches (3300–3500 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

Table 2: Key Spectral Markers

| Functional Group | Raman (cm⁻¹) | IR (cm⁻¹) |

|---|---|---|

| Morpholine ring | 1103, 1175 | 1127, 1170 |

| Azetidine C-H | 2988, 3070 | 2980–3145 |

Q. How should researchers assess the purity of 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride?

- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min. Monitor at 254 nm .

- TGA/DSC: Evaluate thermal stability (decomposition >200°C) and hydrate formation .

- Elemental Analysis: Confirm Cl⁻ content (~22.5% for dihydrochloride form) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between computational predictions and empirical data regarding conformational stability under pressure?

- Multi-Technique Validation: Combine high-pressure Raman (0–3.5 GPa) with synchrotron XRD to correlate vibrational mode shifts (e.g., C-H···O interactions) with lattice parameter changes .

- Ab-Initio Modeling: Use DFT (B3LYP/6-31G*) to simulate pressure-dependent vibrational spectra. Compare predicted vs. observed splits (e.g., 1175 → 1170/1177 cm⁻¹ at 1.7 GPa) .

- Dielectric Spectroscopy: Probe phase transitions (e.g., at 0.7, 1.7, 2.5 GPa) to validate pressure-induced conformational changes .

Q. How can researchers design pressure-dependent Raman spectroscopy experiments to investigate phase transitions?

- Diamond Anvil Cell (DAC): Load crystalline samples with ruby pressure markers. Calibrate using the R₁ fluorescence line.

- Spectral Acquisition: Collect data at 0.5 GPa increments (0–4 GPa). Focus on regions showing mode coalescence (e.g., 2988/2995 cm⁻¹ merging at 0.7 GPa) .

- Data Analysis: Plot dω/dp (frequency vs. pressure) to identify discontinuities indicative of phase transitions.

Table 3: Pressure-Dependent Spectral Changes

| Pressure (GPa) | Observed Changes | Interpretation |

|---|---|---|

| 0.7 | Merging of 2988/2995 cm⁻¹ modes | Conformational shift |

| 1.7 | Emergence of 3129 cm⁻¹ mode | New hydrogen bonding |

| 2.5 | Splitting of 3012/3023 cm⁻¹ modes | Crystal symmetry loss |

Q. What methodologies are appropriate for studying hydrogen bonding and van der Waals interactions in crystalline forms?

- Single-Crystal XRD: Resolve C-H···O bond lengths (typically 2.2–2.5 Å) and angles (150–170°) .

- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H···H, H···O contributions) using CrystalExplorer.

- Molecular Dynamics (MD): Simulate lattice energy changes under pressure to distinguish covalent vs. weak interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.